molecular formula C11H11NO B579873 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one CAS No. 1782267-00-8

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one

Cat. No. B579873
CAS RN: 1782267-00-8
M. Wt: 173.215
InChI Key: GEYULTDGKVFWAO-UHFFFAOYSA-N
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Description

“2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one” is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is 2- (1’H-spiro [cyclopropane-1,4’-isoquinolin]-2’ (3’H)-yl)ethan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12 (11)13 (10-14)5-6-13/h1-4,15H,5-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 203.28 . .

Scientific Research Applications

Isoquinoline Derivatives in Pharmacological Applications Isoquinoline derivatives have garnered attention in pharmacological research for their diverse biological activities. These compounds, including structures similar to 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one, exhibit a wide range of pharmacological potentials such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. The extensive review of isoquinoline derivatives underscores their importance as low-molecular-weight inhibitors for various pharmacotherapeutic applications, highlighting their role as a cornerstone in the development of novel therapeutic agents (Danao et al., 2021).

Transformation of Cyclopropane Derivatives Research into the transformation of cyclopropane derivatives, akin to this compound, into valuable pharmacological and chemical entities has been a subject of interest. Oxidation processes of cyclopropane-containing hydrocarbons have been systematically studied to explore efficient methods for their transformation. These methodologies aim at developing carbonylcyclopropanes through direct oxidation approaches, aligning with principles of atom economy and providing insights into the preparative methods of activated C(sp3)-H bonds oxygenation. This area of research showcases the versatility of cyclopropane derivatives in synthetic organic chemistry, offering a reliable preparative approach to valuable compounds (Sedenkova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

spiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-8-3-1-2-4-9(8)11(5-6-11)7-12-10/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYULTDGKVFWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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